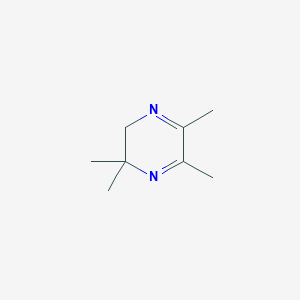

2,2,5,6-Tetramethyl-2,3-dihydropyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,5,6-Tetramethyl-2,3-dihydropyrazine is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . This compound is known for its ability to inhibit the enzyme that catalyzes the reaction of vitamin K with glutamate to form clotting factors II, VII, IX, and X .

Vorbereitungsmethoden

2,2,5,6-Tetramethyl-2,3-dihydropyrazine can be synthesized through various chemical routes. One common method involves the condensation of butanone with ethyl nitrite to form butanedione monoxime, which is then reduced and cyclized to yield the desired compound . The cyclization reaction product undergoes steam distillation, followed by cooling, crystallization, and filtration to obtain crude this compound . For industrial production, the compound can be further purified using water recrystallization and activated carbon decolorization .

Analyse Chemischer Reaktionen

2,2,5,6-Tetramethyl-2,3-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is metabolized by rat liver microsomes to 2-amino-4,6-dinitrophenol, which then reacts with glutathione to produce a toxic product . The compound also participates in catalytic reactions, such as nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile . Common reagents used in these reactions include Ni(MeCN)62, 1,10-phenanthroline, and 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine .

Wissenschaftliche Forschungsanwendungen

2,2,5,6-Tetramethyl-2,3-dihydropyrazine has a wide range of scientific research applications. In chemistry, it is used as a competitive inhibitor of microbial metabolism, making it valuable in studies related to microbial growth inhibition . In biology and medicine, the compound’s anticoagulant properties have been explored for potential use in treating conditions such as leukemia . Additionally, it has been detected in food items like caproic acid and has applications in the food industry as a flavoring agent .

Wirkmechanismus

The mechanism of action of 2,2,5,6-Tetramethyl-2,3-dihydropyrazine involves the inhibition of the enzyme that catalyzes the reaction of vitamin K with glutamate to form clotting factors II, VII, IX, and X . This inhibition disrupts the formation of these clotting factors, leading to anticoagulant effects. The compound is metabolized by rat liver microsomes to 2-amino-4,6-dinitrophenol, which then reacts with glutathione to produce a toxic product .

Vergleich Mit ähnlichen Verbindungen

2,2,5,6-Tetramethyl-2,3-dihydropyrazine can be compared to other similar compounds, such as 2,3,5,6-tetramethylpyrazine and 2,2,5,5-tetramethyl-3,6-diphenyl-2,5-dihydropyrazine . While 2,3,5,6-tetramethylpyrazine is known for its use as a flavoring agent and its presence in various food products, 2,2,5,5-tetramethyl-3,6-diphenyl-2,5-dihydropyrazine is used in different chemical reactions and has distinct properties . The unique aspect of this compound lies in its specific inhibition of the enzyme involved in clotting factor formation, making it valuable for anticoagulant research .

Eigenschaften

IUPAC Name |

3,3,5,6-tetramethyl-2H-pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6-7(2)10-8(3,4)5-9-6/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINRSJBJOGCGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(N=C1C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

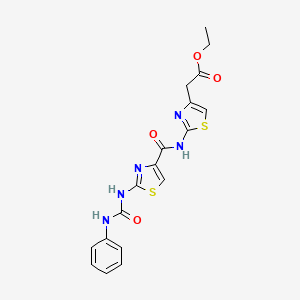

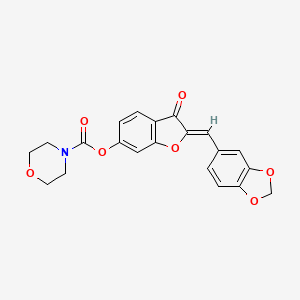

![N-cyclopropyl-4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2692266.png)

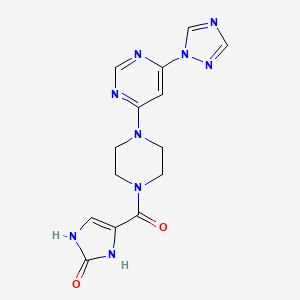

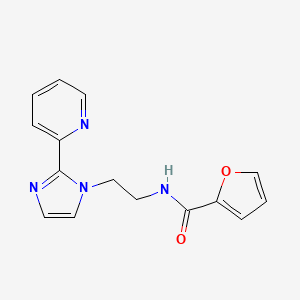

![2-(2-chlorophenyl)-1-[3-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2692267.png)

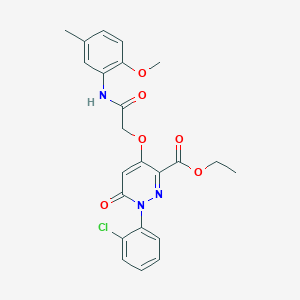

![3-methyl-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2692270.png)

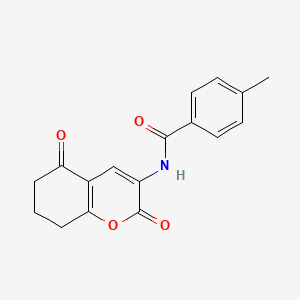

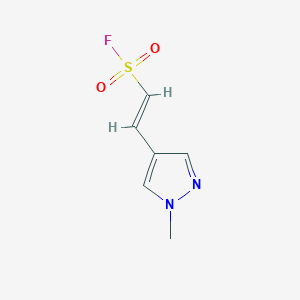

![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)